molecular formula C22H19FN4O3 B236117 N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide

Cat. No. B236117
M. Wt: 406.4 g/mol
InChI Key: XGYUIBQHSBMCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as 'FMB' and is a benzotriazole-based fluorescent probe that is used for the detection of metal ions. The purpose of

Mechanism of Action

The mechanism of action of FMB involves the binding of metal ions to the benzotriazole moiety of the compound, resulting in a change in fluorescence properties. FMB has a high affinity for metal ions, which leads to a significant increase in fluorescence intensity upon binding. The mechanism of action of FMB has been extensively studied, and it is well understood, making it a reliable tool for scientific research.
Biochemical and Physiological Effects:
FMB has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that has been extensively tested for safety in laboratory experiments. FMB is a fluorescent probe that is used in vitro, and its effects are limited to the laboratory setting.

Advantages and Limitations for Lab Experiments

FMB has several advantages for lab experiments, including its high sensitivity and selectivity for metal ions, its ease of use, and its compatibility with a wide range of biological systems. However, FMB has some limitations, including its limited solubility in water, which can affect its performance in some experiments.

Future Directions

The future directions for FMB research include the development of new derivatives with improved properties, the study of FMB in complex biological systems, and the application of FMB in drug discovery. Additionally, the use of FMB in the development of new diagnostic tools and therapeutic agents is an exciting area of research that holds promise for the future.
Conclusion:
In conclusion, FMB is a benzotriazole-based fluorescent probe that has found various applications in scientific research. Its high sensitivity and selectivity for metal ions, ease of use, and compatibility with a wide range of biological systems make it an ideal tool for fluorescence imaging and the study of protein-ligand interactions. While FMB has some limitations, its future directions hold promise for the development of new diagnostic tools and therapeutic agents.

Synthesis Methods

The synthesis of FMB involves a multi-step process that includes the reaction of 4-fluoroaniline with 2-amino-6-methylbenzotriazole in the presence of triethylamine to form an intermediate product. This intermediate product is then reacted with 3,5-dimethoxybenzoyl chloride in the presence of triethylamine and dimethylformamide to yield the final product, FMB. The synthesis method of FMB is a well-established process that has been optimized over the years to ensure high yields and purity of the final product.

Scientific Research Applications

FMB has found various applications in scientific research, including the detection of metal ions, fluorescence imaging, and the study of protein-ligand interactions. FMB is a highly sensitive and selective probe for the detection of metal ions such as zinc, copper, and iron. The fluorescence properties of FMB make it an ideal tool for fluorescence imaging in biological systems. Additionally, FMB has been used to study the binding of small molecules to proteins, which is essential for drug discovery.

properties

Product Name

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide

Molecular Formula

C22H19FN4O3

Molecular Weight

406.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C22H19FN4O3/c1-13-8-20-21(26-27(25-20)16-6-4-15(23)5-7-16)12-19(13)24-22(28)14-9-17(29-2)11-18(10-14)30-3/h4-12H,1-3H3,(H,24,28)

InChI Key

XGYUIBQHSBMCDQ-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC=C(C=C4)F

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC=C(C=C4)F

Origin of Product

United States

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